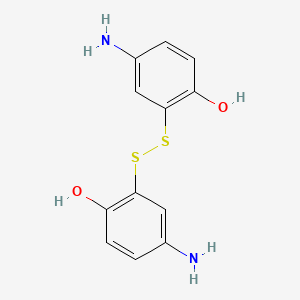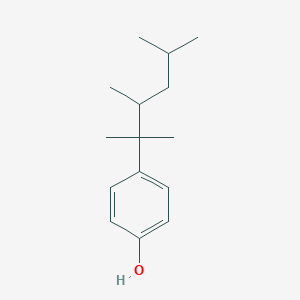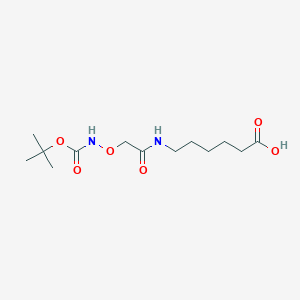![molecular formula C20H22F3NO3 B14189770 Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) CAS No. 918650-78-9](/img/structure/B14189770.png)
Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) is a complex organic compound that combines the properties of trifluoroacetic acid and benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves complex reactions such as free radical cyclization cascades and proton quantum tunneling, which help in constructing polycyclic benzofuran compounds with high yield and fewer side reactions . Specific synthetic routes for Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) would likely involve similar advanced techniques to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of such complex compounds typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as microwave-assisted synthesis (MWI) have been employed to produce benzofuran derivatives efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . The trifluoroacetic acid component may enhance the compound’s stability and solubility, facilitating its action in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran derivatives: Known for their diverse biological activities and used in various therapeutic applications.
Trifluoroacetic acid derivatives: Used in chemical synthesis and as solvents due to their unique properties.
Uniqueness
Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) is unique due to its combination of trifluoroacetic acid and benzofuran moieties, which confer both stability and diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
918650-78-9 |
|---|---|
Fórmula molecular |
C20H22F3NO3 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-9-ene;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H21NO.C2HF3O2/c1-2-4-16-15(3-1)13-17(20-16)14-5-7-18(8-6-14)9-11-19-12-10-18;3-2(4,5)1(6)7/h1-5,13,19H,6-12H2;(H,6,7) |
Clave InChI |
CXPQXCGFJDNHNR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCNCC2)CC=C1C3=CC4=CC=CC=C4O3.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)


![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)



![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine](/img/structure/B14189767.png)
![6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14189774.png)
![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
